4-Chloro-3-(2-chlorophenyl)benzoic acid
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Overview
Description
4-Chloro-3-(2-chlorophenyl)benzoic acid is an aromatic carboxylic acid derivative It is characterized by the presence of two chlorine atoms attached to the benzene rings, making it a dichlorinated benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2-chlorophenyl)benzoic acid typically involves the chlorination of benzoic acid derivatives. One common method is the Friedel-Crafts acylation reaction, where 2-chlorobenzoyl chloride reacts with chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(2-chlorophenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form more complex derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Reduction: Formation of 4-chloro-3-(2-chlorophenyl)benzyl alcohol or aldehyde.
Oxidation: Formation of more oxidized aromatic compounds.
Scientific Research Applications
4-Chloro-3-(2-chlorophenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(2-chlorophenyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms enhances its binding affinity and specificity towards certain biological targets. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzoic acid
- 3-Chlorobenzoic acid
- 2-Chlorobenzoic acid
Comparison
4-Chloro-3-(2-chlorophenyl)benzoic acid is unique due to the presence of two chlorine atoms on different benzene rings, which influences its chemical reactivity and biological activity. Compared to other chlorobenzoic acids, it exhibits distinct properties such as higher lipophilicity and different substitution patterns, making it a valuable compound for specific applications.
Properties
IUPAC Name |
4-chloro-3-(2-chlorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-4-2-1-3-9(11)10-7-8(13(16)17)5-6-12(10)15/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNRCYDMNYQLNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)C(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680886 |
Source
|
Record name | 2',6-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261963-50-1 |
Source
|
Record name | 2',6-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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